molecular formula C28H32N2O3 B7755929 4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone

4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone

Cat. No.: B7755929
M. Wt: 444.6 g/mol
InChI Key: WIUZYCLKMQWEOH-UHFFFAOYSA-N
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Description

4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a hydroxypropoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protecting groups that are later removed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl phenyl ketone
  • 4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl phenyl ketone

Uniqueness

4-{3-[4-(2,4-Dimethylphenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone is unique due to its specific substitution pattern on the piperazine ring and the presence of both hydroxypropoxy and phenyl ketone groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-21-8-13-27(22(2)18-21)30-16-14-29(15-17-30)19-25(31)20-33-26-11-9-24(10-12-26)28(32)23-6-4-3-5-7-23/h3-13,18,25,31H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUZYCLKMQWEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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